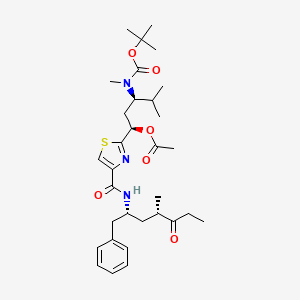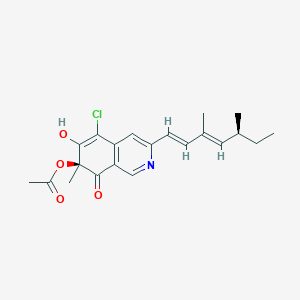
N-Boc-PEG3-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-PEG3-t-butyl ester is a polyethylene glycol-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its polyethylene glycol chain, which provides water solubility and flexibility, and its tert-butyl ester group, which serves as a protecting group that can be removed under acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG3-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated purification systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution: The polyethylene glycol chain can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Common reagents include alkyl halides and sulfonates, with reactions often conducted in polar aprotic solvents such as dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used under controlled conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Substitution: Yields various substituted polyethylene glycol derivatives.
Oxidation and Reduction: Forms oxidized or reduced polyethylene glycol derivatives.
Aplicaciones Científicas De Investigación
N-Boc-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with tailored properties.
Mecanismo De Acción
The mechanism of action of N-Boc-PEG3-t-butyl ester involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, while the tert-butyl ester group can be removed to expose reactive sites for further chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-PEG2-t-butyl ester: Similar structure but with a shorter polyethylene glycol chain.
N-Boc-PEG4-t-butyl ester: Similar structure but with a longer polyethylene glycol chain.
N-Boc-PEG3-bromide: Contains a bromide group instead of a tert-butyl ester group.
Uniqueness
N-Boc-PEG3-t-butyl ester is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility and flexibility. The tert-butyl ester group serves as an effective protecting group that can be easily removed under mild conditions, making it a versatile compound for various chemical modifications .
Propiedades
Fórmula molecular |
C18H35NO7 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H35NO7/c1-17(2,3)25-15(20)7-9-22-11-13-24-14-12-23-10-8-19-16(21)26-18(4,5)6/h7-14H2,1-6H3,(H,19,21) |
Clave InChI |
XQRYTIPGEZRBQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)

![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)
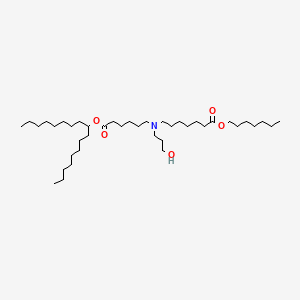
![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)
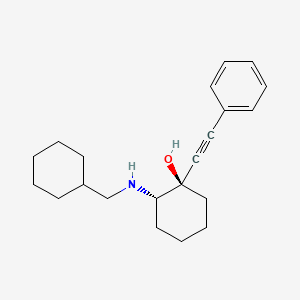
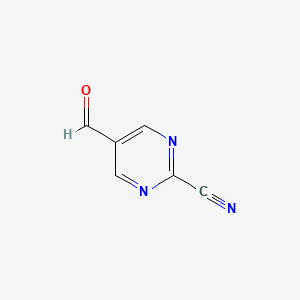
![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)

